Cas no 936-16-3 (2,3-dihydro-1,2-benzothiazole 1,1-dioxide)

2,3-dihydro-1,2-benzothiazole 1,1-dioxide structure
936-16-3 structure
Product Name:2,3-dihydro-1,2-benzothiazole 1,1-dioxide
CAS-Nr.:936-16-3
MF:C7H7NO2S
MW:169.200980424881
MDL:MFCD03426201
CID:806499
PubChem ID:13638
Update Time:2025-06-11

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,2-Benzisothiazole,2,3-dihydro-, 1,1-dioxide
    • 2,3-DIHYDRO-1,1-DIOXO-1,2-BENZISOTHIAZOLE
    • 2,3-Dihydro-1,2-benzisothiazole 1,1-Dioxide
    • 2,3-dihydro-1,2-benzothiazole 1,1-dioxide
    • 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide
    • 1,2-Benzoisothiazoline 1,1-dioxide
    • 1,2-Bitdo
    • 2,3-DIAMIDOXIMONAPHTHALENE
    • 2,3-dihydro-1,2-benzisothiazole
    • 2,3-dihydro-1,2-benzisothiazole-1,1-dioxide
    • 2,3-dihydro-benz[d]isothiazole-1,1-dioxide
    • 1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide
    • ZLO53QJF59
    • 1,2-benzisothiazoline 1,1-dioxide
    • Benzylsultame
    • NSC362815
    • GVYVHZKTSVDMNT-UHFFFAOYSA-N
    • AK162349
    • ST24038548
    • 2,3-dihydro-1,2-benzoisothiazole 1,1-dioxide
    • 2,3-di
    • 1,2-Benzisothiazoline, 1,1-dioxide (7CI, 8CI)
    • 2,3-Dihydro-1λ6,2-benzothiazole-1,1-dione
    • 2,3-Dihydrobenz[d]isothiazole 1,1-dioxide
    • 2,3-Dihydrobenzoisothiazole 1,1-dioxide
    • Benz[d]isothiazoline 1,1-dioxide
    • Benzylsultam
    • NSC 362815
    • AKOS006276699
    • CHEMBL81566
    • 2,3-DIHYDROBENZ(D)ISOTHIAZOLE 1,1-DIOXIDE
    • MFCD03426201
    • Q27295703
    • BENZ(D)ISOTHIAZOLINE 1,1-DIOXIDE
    • NSC-362815
    • EN300-312734
    • CS-W005895
    • SCHEMBL61176
    • XH1316
    • Z1198162686
    • F1905-7319
    • DTXSID80239477
    • 2,3-DIHYDRO-1??,2-BENZOTHIAZOLE-1,1-DIONE
    • AB92834
    • 2,3-Dihydrobenzo[d]isothiazole1,1-dioxide
    • UNII-ZLO53QJF59
    • 936-16-3
    • DS-7771
    • 2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione
    • MDL: MFCD03426201
    • Inchi: 1S/C7H7NO2S/c9-11(10)7-4-2-1-3-6(7)5-8-11/h1-4,8H,5H2
    • InChI-Schlüssel: GVYVHZKTSVDMNT-UHFFFAOYSA-N
    • Lächelt: O=S1(C2C(=CC=CC=2)CN1)=O

Berechnete Eigenschaften

  • Genaue Masse: 169.02000
  • Monoisotopenmasse: 169.019749
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 242
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 54.6
  • XLogP3: 0.5

Experimentelle Eigenschaften

  • Dichte: 1.396
  • Siedepunkt: 325.8°C at 760 mmHg
  • Flammpunkt: 150.9°C
  • Brechungsindex: 1.606
  • PSA: 54.55000
  • LogP: 1.88810

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Sicherheitsinformationen

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Zolldaten

  • HS-CODE:2934991000
  • Zolldaten:

    China Zollkodex:

    2934991000

    Übersicht:

    2934991000. Sulfolacton und Sulfolactam. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    299491000. Sultone und Sultame. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM112481-1g
1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide
936-16-3 96%
1g
$397 2021-08-06
Chemenu
CM112481-5g
1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide
936-16-3 96%
5g
$1148 2021-08-06
Ambeed
A282871-100mg
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide
936-16-3 96%
100mg
$32.0 2025-04-15
Ambeed
A282871-250mg
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide
936-16-3 96%
250mg
$53.0 2025-04-15
Ambeed
A282871-1g
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide
936-16-3 96%
1g
$129.0 2025-04-15
Ambeed
A282871-5g
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide
936-16-3 96%
5g
$577.0 2025-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RD962-200mg
2,3-dihydro-1,2-benzothiazole 1,1-dioxide
936-16-3 96%
200mg
915.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RD962-50mg
2,3-dihydro-1,2-benzothiazole 1,1-dioxide
936-16-3 96%
50mg
334.0CNY 2021-07-10
Chemenu
CM112481-250mg
1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide
936-16-3 96%
250mg
$101 2024-07-19
Chemenu
CM112481-1g
1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide
936-16-3 96%
1g
$250 2024-07-19

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 3 h, 15 °C
Referenz
Preparation of heteroaryl saccharins and related compounds useful as Gpr120 modulators for the treatment of diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron
1.2 Reagents: Hydrochloric acid ,  Water
Referenz
Reductions of thio and dithio acids and their derivatives with the borane-dimethyl sulfide complex; use of catecholborane for functional transformations of dithio acids
Jabre, Imad; Saquet, Monique; Thuillier, Andre, Journal of Chemical Research, 1990, (4), 106-7

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: 2,2′-Bipyridine ,  Ferrous perchlorate Solvents: Acetonitrile ;  30 min, rt
1.2 Reagents: Iodonium, (2-carboxy-2-methyl-1-oxopropoxy)phenyl-, inner salt Solvents: Acetonitrile ;  2 h, 80 °C
Referenz
Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation
Zhong, Dayou; Wu, Di; Zhang, Yan; Lu, Zhiwu; Usman, Muhammad; et al, Organic Letters, 2019, 21(15), 5808-5812

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 48 min, 0 °C
Referenz
Synthesis and diabetic neuropathic pain-alleviating effects of 2N-(pyrazol-3-yl)methylbenzo[d]isothiazole-1,1-dioxide derivatives
Hong, Jin Ri; Choi, Young Jin; Keum, Gyochang; Nam, Ghilsoo, Bioorganic & Medicinal Chemistry, 2017, 25(17), 4677-4685

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 48 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  0 °C
Referenz
Pyrazole derivatives as voltage-gated calcium ion channel inhibitors and their preparation and use for the treatment of diseases
, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: Titanium tetrachloride Solvents: 1,1,2,2-Tetrachloroethane ;  48 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  rt
Referenz
TiCl4-mediated direct N-alkylation of sulfonamides with inactive ethers
Chen, Jiayan; Dang, Ling; Li, Qiang; Ye, Yong; Fu, Shaomin; et al, Synlett, 2012, 23(4), 595-600

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Ynamides as Three-Atom Components in Cycloadditions: An Unexplored Chemical Reaction Space
Campeau, Dominic ; Pommainville, Alice ; Gagosz, Fabien, Journal of the American Chemical Society, 2021, 143(25), 9601-9611

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
Referenz
Intramolecular radical aromatic substitution reactions
de Mata, Maria Lucilia E. N., 1994, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
Catalytic oxidation of o-toluenesulfonamide in liquid phase. 4. o-Toluenesulfonamide oxidation
Joffe, E.; Andreeva, G.; Trusov, S., Latvijas Kimijas Zurnals, 1993, (3), 314-17

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 16 h, 0 °C → rt; rt → 0 °C
1.2 Solvents: Ethyl acetate
1.3 Reagents: Sulfuric acid Solvents: Water
Referenz
Catalytic Asymmetric Exo-Selective [C+NC+CC] Reaction
Joseph, Ryan; Murray, Charles; Garner, Philip, Organic Letters, 2014, 16(6), 1550-1553

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 0 °C → 15 °C; 16 h, 15 °C
Referenz
1,1,1-Trifluoro-3-hydroxyprop-2-yl carbamate and 1,1,1-trifluoro-4-hydrobut-2-yl carbamate derivatives as MAGL inhibitors and their preparation
, United States, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; overnight, rt
1.2 Reagents: Sulfuric acid Solvents: Water
Referenz
Preparation of carbazole-containing sulfonamides as cryptochrome modulators
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2.5 h, 0 °C; 30 min, rt; 0 °C
1.2 Reagents: Ethyl acetate ,  Potassium sodium tartrate Solvents: Water ;  0 °C
Referenz
Non-Acidic Free Fatty Acid Receptor 4 Agonists with Antidiabetic Activity
Azevedo, Carlos M. G.; Watterson, Kenneth R.; Wargent, Ed T.; Hansen, Steffen V. F.; Hudson, Brian D.; et al, Journal of Medicinal Chemistry, 2016, 59(19), 8868-8878

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride
Referenz
Hypolipidemic activity of phthalimide derivatives. 3. A comparison of phthalimide and 1,2-benzisothiazolin-3-one 1,1-dioxide derivatives to phthalimidine and 1,2-benzisothiazoline 1,1-dioxide congeners
Chapman, James M. Jr.; Cocolas, George H.; Hall, Iris H., Journal of Medicinal Chemistry, 1983, 26(2), 243-6

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Catalysts: Ferrous perchlorate ,  N-Methyl-N-(2-pyridinylmethyl)-2-pyridinemethanamine Solvents: Acetonitrile ;  30 min, rt
1.2 Reagents: Bis(2,2-dimethylpropanoato-κO)phenyliodine Solvents: Acetonitrile ;  2 h, 80 °C
Referenz
Endosulfonamide compound and preparation method thereof
, China, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Ethyl acetate
1.3 Reagents: Potassium sodium tartrate Solvents: Water ;  overnight, rt
Referenz
Discovery, Scope and Limitations of an N-Dealkylation/N-Arylation of Secondary Sulfonamides under Chan-Lam Conditions
West, Matthew J.; Thomson, Brodie; Vantourout, Julien C.; Watson, Allan J. B., Asian Journal of Organic Chemistry, 2020, 9(3), 364-367

Herstellungsverfahren 17

Reaktionsbedingungen
Referenz
Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation
Csakai, Adam; Smith, Christina; Davis, Emily; Martinko, Alexander; Coulup, Sara; et al, Journal of Medicinal Chemistry, 2014, 57(12), 5348-5355

Herstellungsverfahren 18

Reaktionsbedingungen
Referenz
Preparation of (+)-(1S,5R,6S)-exo-2-[2-[6-(phenyl)-3-azabicyclo[3.2.0]heptan-3-yl]ethyl]-2,3-dihydro-1,2-benzisothiazole-1,1-dioxide pharmaceuticals
, Germany, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
Referenz
Sulfonamidyls. 5. Electron spin resonance spectroscopic evidence for four- and five-membered-ring sulfonamidyls and sulfonyl nitroxides
Teeninga, Herman; Engberts, Jan B. F. N., Journal of Organic Chemistry, 1983, 48(4), 537-42

Herstellungsverfahren 20

Reaktionsbedingungen
Referenz
1,1-Dioxo-2-halohydrocarbylthio-1,2-benzoisothiazolidines
, United States, , ,

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Raw materials

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Preparation Products

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:936-16-3)2,3-dihydro-1,2-benzothiazole 1,1-dioxide
Bestellnummer:A854449
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:50
Preis ($):526.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:936-16-3)2,3-dihydro-1,2-benzothiazole 1,1-dioxide
A854449
Reinheit:99%
Menge:5g
Preis ($):526.0
Email